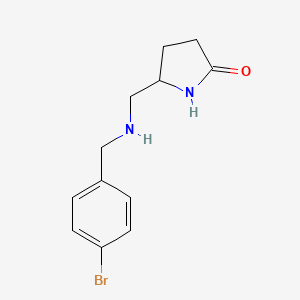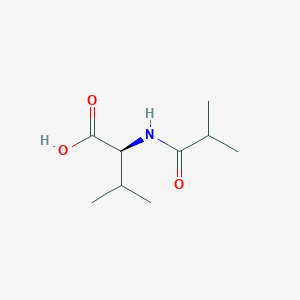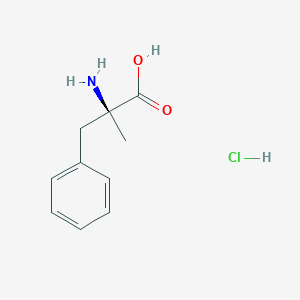![molecular formula C9H18ClNOS B13543593 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride: is a synthetic organic compound characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride typically involves multi-step organic synthesis. One common route starts with the formation of the spirocyclic core, followed by functional group modifications to introduce the amine and hydrochloride functionalities. Key steps may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving sulfur and oxygen-containing precursors.
Amine Introduction: Introduction of the amine group via nucleophilic substitution or reductive amination.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for efficient cyclization and amine introduction steps, as well as advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the amine nitrogen.
Wissenschaftliche Forschungsanwendungen
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery efforts, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can confer unique binding properties, potentially leading to high specificity and potency. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: Similar spirocyclic structure but with a methyl group and nitrogen atom in the ring.
1-Oxa-9-thiaspiro[5.5]undecan-4-amine: Lacks the hydrochloride salt form, which can affect its solubility and reactivity.
Uniqueness
9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride is unique due to its specific combination of oxygen and sulfur atoms in the spirocyclic ring, as well as the presence of the amine hydrochloride functionality. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H18ClNOS |
|---|---|
Molekulargewicht |
223.76 g/mol |
IUPAC-Name |
9-oxa-1-thiaspiro[5.5]undecan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c10-8-1-6-12-9(7-8)2-4-11-5-3-9;/h8H,1-7,10H2;1H |
InChI-Schlüssel |
JZXRBTNMYJRRRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2(CCOCC2)CC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)

![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)


![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)

